molecular formula C13H18N2O2 B3419014 Benzyl 3-(methylamino)pyrrolidine-1-carboxylate CAS No. 1353971-26-2

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B3419014
CAS No.: 1353971-26-2
M. Wt: 234.29 g/mol
InChI Key: XGJOYHWLQXYOPI-UHFFFAOYSA-N
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Description

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a methylamino group (-NHCH₃) and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group. Synthesized via photocatalysis using methylamine and benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, it is isolated as a colorless oil in 56% yield and exists as a mixture of rotamers, as confirmed by ¹H NMR analysis . The Cbz group enhances stability and facilitates selective deprotection in synthetic workflows, making this compound a versatile intermediate in pharmaceutical and organic chemistry.

Properties

IUPAC Name

benzyl 3-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJOYHWLQXYOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634983
Record name Benzyl 3-(methylamino)pyrrolidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80634983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917357-83-6, 1353971-26-2
Record name Benzyl 3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-(methylamino)pyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(methylamino)pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(methylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrrolidine derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

Chemical Synthesis Applications

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate to yield oxidized derivatives.
  • Reduction : It can undergo reduction reactions with lithium aluminum hydride to form reduced products.
  • Substitution : Nucleophilic substitution reactions can replace the benzyl group with other substituents, expanding its utility in synthetic chemistry.

Biological Research Applications

In biological contexts, this compound is being explored for its interactions with various molecular targets:

  • Pharmacological Studies : The compound has been investigated for its potential as a ligand in receptor binding studies. Its structure enables it to modulate enzyme activity and influence biological pathways, making it a candidate for drug development.
  • Medicinal Chemistry : It is being studied for its potential to develop new pharmaceuticals, particularly due to its ability to interact with biological targets effectively. This includes applications in neuroprotective and anti-inflammatory research, where similar compounds have shown promising results .

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals and materials. Its role as an intermediate facilitates the development of new catalysts and reagents that enhance chemical processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Neuroprotective Studies : Research has indicated that derivatives of this compound exhibit neuroprotective effects by modulating apoptosis markers in neuronal cells. These findings suggest its potential in treating neurodegenerative diseases .
  • Pharmacological Evaluation : In receptor binding studies, the compound has shown promising interactions with specific receptors, indicating its potential role as a therapeutic agent .

Mechanism of Action

The mechanism of action of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine-1-carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features/Applications Reference
This compound 3-(methylamino) C₁₃H₁₆N₂O₂ 232.28 N/A Rotameric mixture; photocatalytically synthesized
Benzyl 3-aminopyrrolidine-1-carboxylate 3-amino C₁₂H₁₄N₂O₂ 218.25 185057-50-5 Unprotected amine; precursor for peptide coupling
Benzyl 3,3-difluoropyrrolidine-1-carboxylate 3,3-difluoro C₁₂H₁₃F₂NO₂ 249.24 163457-22-5 Fluorination enhances metabolic stability; 95% purity
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride 3-amino, 4-methyl, HCl salt C₁₃H₁₉ClN₂O₂ 270.76 BD01299760 Chiral salt; improved solubility for crystallography
Benzyl 3-hydroxypyrrolidine-1-carboxylate 3-hydroxy C₁₂H₁₅NO₃ 221.25 95656-88-5 Hydroxyl group increases polarity; glycosylation precursor
Benzyl 3-methoxy-pyrrolidine-1-carboxylate 3-methoxy C₁₃H₁₇NO₃ 235.28 130403-95-1 Methoxy group aids electron donation; chiral resolution
Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate 3-((methylamino)methyl) C₁₄H₁₉N₂O₂ 247.31 1292369-15-3 Methylaminomethyl side chain; industrial-scale availability

Key Research Findings

Stereochemical Influence : Fluorinated derivatives like Benzyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate exhibit high enantiomeric excess (up to 99.8% e.e.), critical for asymmetric synthesis .

Solubility and Stability: Hydrochloride salts (e.g., (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride) offer enhanced aqueous solubility and stability compared to free bases .

Industrial Relevance: Compounds such as Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate are commercially available at industrial scales, highlighting their utility in high-throughput synthesis .

Functional Group Reactivity: The methylamino group in the target compound provides a secondary amine site for further alkylation or acylation, distinguishing it from primary amine analogs like Benzyl 3-aminopyrrolidine-1-carboxylate .

Biological Activity

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is a compound of significant interest in biological research due to its unique structure and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a methylamino group. This structure allows for interactions with various biological targets, making it a valuable compound in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It can modulate the activity of these targets, leading to various physiological effects. The precise mechanisms depend on the context of use, but common pathways include:

  • Receptor Interaction : The compound can bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.

Antimicrobial Activity

Research has shown that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi. For instance, compounds derived from similar structures have shown minimum inhibitory concentrations (MIC) below 1 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Neuropharmacological Applications

A significant area of research involves the use of this compound in neuropharmacology. Studies indicate that it may play a role in modulating neurotransmitter systems, which is crucial for developing treatments for neurological disorders. For example, the compound has been investigated for its potential in treating conditions like depression and anxiety by affecting serotonin pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Neuropharmacological
Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylateStructureSimilar activity but different receptor affinity
Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylateStructureEnhanced potency in certain enzymatic assays

Applications in Drug Development

This compound is being utilized as an intermediate in synthesizing various pharmaceuticals. Its structure allows researchers to modify it further to enhance efficacy and reduce side effects. This compound is particularly promising for developing drugs targeting neurological disorders due to its ability to influence neurotransmitter systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(methylamino)pyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

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